molecular formula C17H12ClNO2S B585176 (Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one CAS No. 1272519-89-7

(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one

Cat. No.: B585176
CAS No.: 1272519-89-7
M. Wt: 329.8 g/mol
InChI Key: BYPSEBXZQCBFIP-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10649, formally known as (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, is a thiazolinone compound. It is recognized for its ability to directly inhibit the formation of 5-lipoxygenase products. This enzyme catalyzes the biosynthesis of leukotrienes, which play a significant role in various inflammatory responses, including neutrophil chemotaxis, vascular permeability, and smooth muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10649 involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylidene thiazolinone under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

CAY10649 primarily undergoes inhibition reactions, specifically targeting the 5-lipoxygenase enzyme. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The inhibition of 5-lipoxygenase by CAY10649 is facilitated by the presence of calcium and arachidonic acid. These reagents are essential for the activation of the enzyme, allowing CAY10649 to effectively inhibit its activity .

Major Products Formed

The primary product formed from the reaction of CAY10649 with 5-lipoxygenase is the inhibition of leukotriene biosynthesis. This results in a decrease in inflammatory responses mediated by leukotrienes .

Scientific Research Applications

CAY10649 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is as a research tool to study the role of 5-lipoxygenase in various biological processes. This includes investigating the enzyme’s involvement in inflammatory diseases, cancer, and other conditions where leukotrienes play a critical role .

In medicine, CAY10649 is used to explore potential therapeutic approaches for diseases characterized by excessive inflammation. By inhibiting 5-lipoxygenase, researchers can assess the compound’s efficacy in reducing symptoms and progression of these diseases .

Mechanism of Action

CAY10649 exerts its effects by directly inhibiting the activity of 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By binding to the enzyme, CAY10649 prevents the formation of leukotrienes, thereby reducing inflammation .

Properties

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSEBXZQCBFIP-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677146
Record name (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272519-89-7
Record name (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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